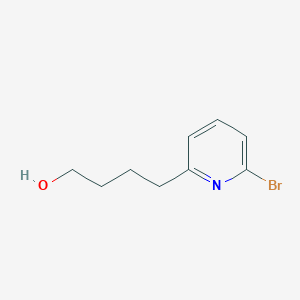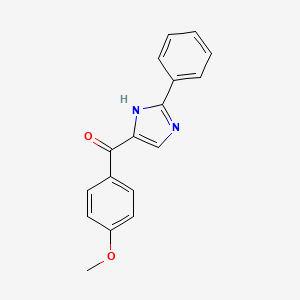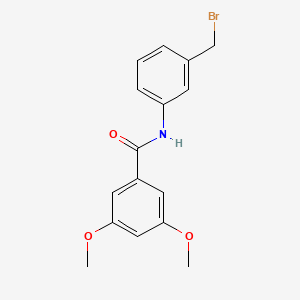![molecular formula C15H16N2O2 B13874507 2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)
2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a tetrahydro ring and a methoxyphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups and oxidation states, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to influence signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 4-hydroxy-2-quinolones
Uniqueness
2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. Compared to other quinazolinone derivatives, this compound may exhibit distinct pharmacological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H16N2O2 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H16N2O2/c1-19-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(18)17-14/h3,5,7,9H,2,4,6,8H2,1H3,(H,16,17,18) |
Clave InChI |
OZSCDTQIEADYGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC3=C(CCCC3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)

![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)





![Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13874493.png)


![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)
